molecular formula C12H13Cl2NO3 B13548893 3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate

3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate

Katalognummer: B13548893
Molekulargewicht: 290.14 g/mol
InChI-Schlüssel: SMMITHOAYVUSJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate is a chemical compound with the molecular formula C12H13Cl2NO3 and a molecular weight of 290.14 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with two chlorine atoms and a carboxylate ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate typically involves the esterification of 5,6-dichloropyridine-3-carboxylic acid with 3,3-dimethyl-2-oxobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dichloropyridine-4-carboxylate
  • 5,6-Dichloronicotinic acid
  • 3,3-Dimethyl-2-oxobutyl 5-chloropyridine-3-carboxylate

Uniqueness

3,3-Dimethyl-2-oxobutyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of both 3,3-dimethyl-2-oxobutyl and 5,6-dichloropyridine moieties in its structure. This combination imparts distinctive chemical properties and reactivity, making it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C12H13Cl2NO3

Molekulargewicht

290.14 g/mol

IUPAC-Name

(3,3-dimethyl-2-oxobutyl) 5,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C12H13Cl2NO3/c1-12(2,3)9(16)6-18-11(17)7-4-8(13)10(14)15-5-7/h4-5H,6H2,1-3H3

InChI-Schlüssel

SMMITHOAYVUSJZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)COC(=O)C1=CC(=C(N=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.